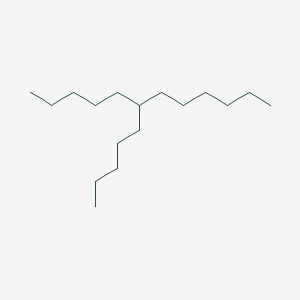![molecular formula C18H36O3 B12574548 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid CAS No. 642441-37-0](/img/structure/B12574548.png)
3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid is an organic compound characterized by its unique structure, which includes a long alkyl chain with multiple methyl groups and an ether linkage to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,7,11-trimethyldodecanol, which is a long-chain alcohol.
Ether Formation: The alcohol undergoes an etherification reaction with 3-chloropropanoic acid under basic conditions to form the desired ether linkage. This reaction is typically carried out using a base such as sodium hydroxide or potassium hydroxide.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the alkyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new ether derivatives.
Scientific Research Applications
3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mechanism of Action
The mechanism of action of 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
3,7,11-Trimethyldodecanol: The starting material for the synthesis of 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid.
3,7,11-Trimethyldodecanoic acid: A structurally similar compound with a carboxylic acid group instead of an ether linkage.
3,7,11-Trimethyldodecyl chloride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it valuable in various applications.
Properties
CAS No. |
642441-37-0 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-(3,7,11-trimethyldodecoxy)propanoic acid |
InChI |
InChI=1S/C18H36O3/c1-15(2)7-5-8-16(3)9-6-10-17(4)11-13-21-14-12-18(19)20/h15-17H,5-14H2,1-4H3,(H,19,20) |
InChI Key |
HFCRFNIWMRUNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
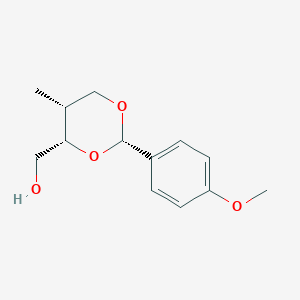
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
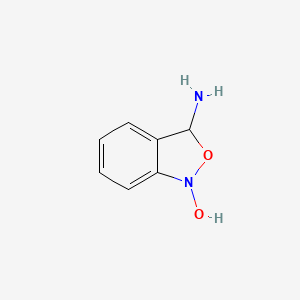

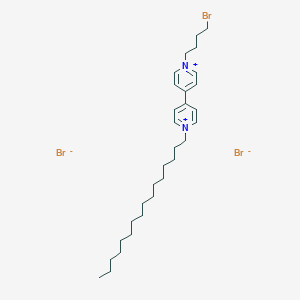
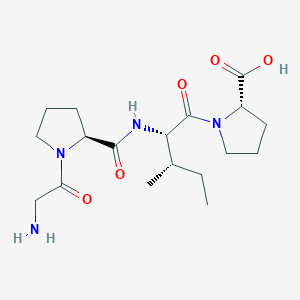
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
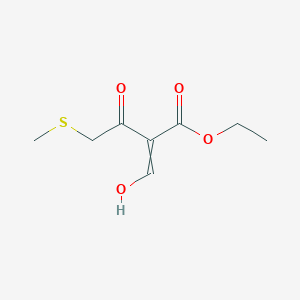
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)
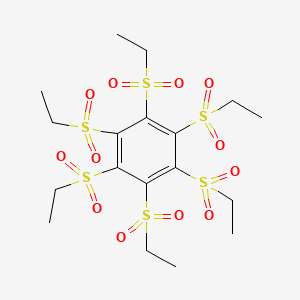
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
